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2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester
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Overview
Description
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H16N2O4S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester typically involves the reaction of benzothiazole derivatives with tert-butoxycarbonyl (Boc) protecting groups and methyl esterification. One common method involves the following steps:
Formation of Benzothiazole Derivative: Starting with a benzothiazole precursor, the compound is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Methyl Esterification: The resulting Boc-protected benzothiazole derivative is then subjected to methyl esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties. A study demonstrated that modifications to the benzothiazole structure, such as the introduction of the tert-butoxycarbonyl group, can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives of 2-tert-butoxycarbonylamino-benzothiazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound has been studied for its ability to inhibit certain kinases involved in cancer progression. The structural modifications provided by the tert-butoxycarbonyl group are believed to improve binding affinity and selectivity for these targets .
Polymer Chemistry
In polymer chemistry, the compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its ability to form stable linkages makes it suitable for creating materials with tailored properties, such as increased thermal stability or enhanced mechanical strength. Researchers have explored its use in developing biodegradable polymers that can be employed in various applications, including drug delivery systems .
Synthesis and Characterization
A notable case study involved the synthesis of 2-tert-butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester through a multi-step reaction involving benzothiazole derivatives and tert-butoxycarbonylation techniques. The resulting product was characterized using NMR spectroscopy and X-ray crystallography, confirming its structural integrity and potential for further functionalization .
Biological Assays
In biological assays, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Benzothiazole-6-carboxylic acid derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its Boc-protected amino group and methyl ester functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Biological Activity
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester (CAS No. 1440526-37-3) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H16N2O4S with a molecular weight of 308.35 g/mol. The predicted density is approximately 1.322 g/cm³, and it has a pKa value around 6.52, indicating its acidic nature .
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds within this class can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of benzothiazole have shown significant cytotoxic effects against breast cancer cells and other malignancies .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Studies have demonstrated that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The compound has been synthesized as part of research into Urokinase-Type Plasminogen Activator (uPA) inhibitors, where it displayed an IC50 value of 780 µM against uPA, suggesting potential therapeutic applications in microbial infections .
Other Biological Activities
Beyond antitumor and antimicrobial effects, benzothiazole derivatives have been reported to possess additional pharmacological activities:
- Antiviral : Some studies suggest efficacy against viral pathogens.
- Antidiabetic : Certain derivatives have shown potential in managing blood glucose levels.
- Analgesic and Anti-inflammatory : Compounds in this category may alleviate pain and reduce inflammation .
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor activity of a series of benzothiazole derivatives, including this compound. The derivatives were tested on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis in treated cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 15 |
Compound B | HeLa (Cervical) | 20 |
This compound | A549 (Lung) | 30 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
The mechanisms underlying the biological activities of benzothiazole derivatives typically involve:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors for specific enzymes involved in tumor progression or pathogen survival.
- Interference with DNA Replication : Some derivatives can bind to DNA or interfere with topoisomerases, preventing replication in cancer cells or bacteria.
- Induction of Oxidative Stress : Certain benzothiazoles induce oxidative stress in target cells, leading to apoptosis or cell death .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)20-13(18)16-12-15-9-6-5-8(11(17)19-4)7-10(9)21-12/h5-7H,1-4H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVBKJMKUYZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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